molecular formula C26H25ClP+ B11952702 (4-Methylphenyl)methyl-triphenylphosphanium;hydrochloride

(4-Methylphenyl)methyl-triphenylphosphanium;hydrochloride

Cat. No.: B11952702
M. Wt: 403.9 g/mol
InChI Key: AZHSDLYDKBEFLL-UHFFFAOYSA-N
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Description

(4-Methylphenyl)methyl-triphenylphosphanium;hydrochloride is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis, particularly in the formation of ylides, which are intermediates in the Wittig reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)methyl-triphenylphosphanium;hydrochloride typically involves the reaction of triphenylphosphine with a suitable alkyl halide, such as (4-Methylphenyl)methyl chloride, in the presence of a solvent like acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of phosphonium salts like this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and controlled environments ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Phosphonium salts can undergo oxidation to form phosphine oxides.

    Reduction: These compounds can be reduced back to their corresponding phosphines.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Triphenylphosphine.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Chemistry

Phosphonium salts are widely used in organic synthesis, particularly in the Wittig reaction to form alkenes. They also serve as phase-transfer catalysts in various reactions.

Biology

In biological research, phosphonium salts can be used as probes for studying cellular processes due to their ability to penetrate cell membranes.

Medicine

Some phosphonium salts have been investigated for their potential use in drug delivery systems, particularly for targeting mitochondria in cancer cells.

Industry

In the industrial sector, phosphonium salts are used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)methyl-triphenylphosphanium;hydrochloride involves the formation of ylides, which are key intermediates in the Wittig reaction. The ylide formation occurs through the deprotonation of the phosphonium salt, followed by nucleophilic attack on a carbonyl compound to form an alkene.

Comparison with Similar Compounds

Similar Compounds

  • Benzyltriphenylphosphonium chloride
  • Methyltriphenylphosphonium bromide
  • Ethyltriphenylphosphonium iodide

Uniqueness

(4-Methylphenyl)methyl-triphenylphosphanium;hydrochloride is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and selectivity in chemical reactions compared to other phosphonium salts.

Properties

Molecular Formula

C26H25ClP+

Molecular Weight

403.9 g/mol

IUPAC Name

(4-methylphenyl)methyl-triphenylphosphanium;hydrochloride

InChI

InChI=1S/C26H24P.ClH/c1-22-17-19-23(20-18-22)21-27(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;

InChI Key

AZHSDLYDKBEFLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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